molecular formula C12H15ClN4O3 B1377823 2-amino-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride CAS No. 1441889-72-0

2-amino-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride

Cat. No. B1377823
M. Wt: 298.72 g/mol
InChI Key: CLUGBOZXCKNNHD-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves a detailed explanation of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability.


Scientific Research Applications

Energetic Materials Synthesis

Oxadiazole derivatives have been synthesized and evaluated as components for insensitive energetic materials. These compounds, featuring a combination of oxadiazole rings, have been shown to possess moderate thermal stabilities and are insensitive towards impact and friction, making them superior to traditional explosives like TNT in certain aspects. The detailed synthesis process and the characterization of these compounds, including their detonation performance and stability under various conditions, highlight their potential in the development of safer and more efficient energetic materials (Yu et al., 2017).

Antimicrobial Activity

New oxadiazole derivatives have been synthesized and assessed for their antimicrobial efficacy. These compounds demonstrated significant activity against various bacterial strains, including Salmonella typhi. The synthesis route involves the acylation of amino groups and further cyclization, showcasing the compound's potential in the development of new antibacterial agents (Salama, 2020).

Anticancer and Antimicrobial Agents

A series of hydrazide and oxadiazole derivatives have been designed and synthesized, showing promising in vitro antimicrobial and antiproliferative activities against various human tumor cell lines. These compounds were found to exhibit higher antimicrobial activity potential against gram-negative bacteria compared to gram-positive bacteria. Among these, specific derivatives displayed high inhibitory activity against lung and breast cancer cell lines, underscoring the therapeutic potential of oxadiazole derivatives in cancer treatment and infection control (Kaya et al., 2017).

CRMP-1 Inhibition for Cancer Treatment

Oxadiazole derivatives have been explored as inhibitors of Collapsin Response Mediator Protein 1 (CRMP-1), with significant implications for treating small lung cancer. The novel compounds synthesized were characterized and evaluated for their inhibitory effects on the NCI-H2066 cell line. This research indicates the potential of oxadiazole derivatives in developing new therapeutic agents for lung cancer treatment (Panchal et al., 2020).

Safety And Hazards

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Future Directions

This involves predicting or suggesting further studies that could be done with the compound based on its properties and uses.


I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-amino-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3.ClH/c1-18-9-4-2-8(3-5-9)12-15-11(19-16-12)7-14-10(17)6-13;/h2-5H,6-7,13H2,1H3,(H,14,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUGBOZXCKNNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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